molecular formula C14H21NO B6299900 N-(3-tert-Butylsalicylidene)-isopropylamine CAS No. 950923-37-2

N-(3-tert-Butylsalicylidene)-isopropylamine

Cat. No.: B6299900
CAS No.: 950923-37-2
M. Wt: 219.32 g/mol
InChI Key: WILNIAKSSWFFPX-UHFFFAOYSA-N
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Description

N-(3-tert-Butylsalicylidene)-isopropylamine is an organic compound that belongs to the class of Schiff bases Schiff bases are typically formed by the condensation of primary amines with carbonyl compounds This compound is known for its unique structure, which includes a tert-butyl group attached to the salicylidene moiety and an isopropylamine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-tert-Butylsalicylidene)-isopropylamine typically involves the condensation reaction between 3-tert-butylsalicylaldehyde and isopropylamine. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is stirred for several hours, and the resulting product is purified by recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow processes to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(3-tert-Butylsalicylidene)-isopropylamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the Schiff base back to the primary amine and aldehyde.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Various nucleophiles can be used in substitution reactions, depending on the desired product.

Major Products Formed

    Oxidation: Oxidized derivatives of the original compound.

    Reduction: Primary amine and aldehyde.

    Substitution: Substituted derivatives with different functional groups.

Scientific Research Applications

N-(3-tert-Butylsalicylidene)-isopropylamine has several applications in scientific research:

    Catalysis: It is used as a ligand in the formation of metal complexes, which can act as catalysts in various organic reactions.

    Material Science: The compound is explored for its potential in creating new materials with unique properties.

    Biological Studies: Research is ongoing to investigate its potential biological activities and applications in medicinal chemistry.

Mechanism of Action

The mechanism of action of N-(3-tert-Butylsalicylidene)-isopropylamine largely depends on its role in specific applications. As a ligand, it coordinates with metal ions to form complexes that can catalyze reactions. The molecular targets and pathways involved vary based on the specific metal and reaction conditions.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-tert-Butylsalicylidene)-cycloheptylamine
  • N-(3-tert-Butylsalicylidene)-anilinato
  • N-(3-tert-Butylsalicylidene)-2,3,4,5,6-pentafluoroanilinato

Uniqueness

N-(3-tert-Butylsalicylidene)-isopropylamine is unique due to its specific combination of the tert-butyl group and isopropylamine, which imparts distinct steric and electronic properties. These properties influence its reactivity and the stability of the metal complexes it forms, making it valuable in catalysis and material science.

Properties

IUPAC Name

2-tert-butyl-6-(propan-2-yliminomethyl)phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO/c1-10(2)15-9-11-7-6-8-12(13(11)16)14(3,4)5/h6-10,16H,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WILNIAKSSWFFPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N=CC1=C(C(=CC=C1)C(C)(C)C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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